N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
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Overview
Description
The compound is based upon a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .
Synthesis Analysis
The synthesis of this compound involves the reaction of o-phenylenediamines with carboxylic acids . The reaction occurs readily in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .Molecular Structure Analysis
The molecular structure of this compound is based on a benzimidazole thiourea moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylenediamines with carboxylic acids . This reaction occurs readily in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester .Physical and Chemical Properties Analysis
The compound has a benzimidazole nucleus, which is an important pharmacophore in drug discovery . It is a good bioisostere of naturally occurring nucleotides . The benzimidazole nucleus is known to interact with proteins and enzymes .Scientific Research Applications
Synthesis and Biological Activity
The research surrounding N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide predominantly focuses on its synthesis and potential biological activity. Various studies have highlighted the synthesis of related bioactive molecules, demonstrating the compound's relevance in developing pharmacological agents. For instance, the synthesis of bioactive molecules with fluoro substituted benzothiazoles has been explored, underscoring the compound's role in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). Moreover, the synthesis of new pyridine derivatives has shown considerable antimicrobial activity, further highlighting the compound's potential in medical research (Patel & Agravat, 2007).
Antimycobacterial Activity
Exploration into the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives has revealed significant antimycobacterial activity. This research path offers promising leads for treating drug-sensitive and resistant strains of Mycobacterium tuberculosis, with some compounds showing exceptional safety indices (Lv et al., 2017).
Synthesis and Cardiac Electrophysiology
Further studies have delved into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, discovering their potential as selective class III agents for cardiac arrhythmias (Morgan et al., 1990). This research avenue demonstrates the compound's versatility and potential impact on cardiovascular health.
Chemical Synthesis and Material Science
The compound's relevance extends beyond biomedical applications, touching on chemical synthesis techniques and material science. For example, the polycondensation of pyridine-2,6-dicarboxylic acid with various amino compounds has been investigated, showcasing the compound's role in creating polymers with high inherent viscosities and thermal stability (Banihashemi & Eghbali, 1976).
Mechanism of Action
The compound has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability . Most of the synthesized derivatives inhibited the proliferation of HCT116 (human colorectal) cell line to a better extent as compared to 5-fluorouracil used as a standard drug .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S2/c24-20-12-13-21(32-20)33(30,31)28-14-4-3-7-19(28)23(29)25-16-10-8-15(9-11-16)22-26-17-5-1-2-6-18(17)27-22/h1-2,5-6,8-13,19H,3-4,7,14H2,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVJZKUQIHZMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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